![molecular formula C14H17N3S2 B4943382 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine, also known as CP-154,526, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. It belongs to the class of thiadiazole compounds, which have been studied for their various pharmacological properties. CP-154,526 has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and mood disorders.
作用機序
The exact mechanism of action of 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to act on the corticotropin-releasing factor (CRF) system in the brain. CRF is a neuropeptide that plays a key role in the stress response, and dysregulation of the CRF system has been implicated in anxiety and mood disorders. 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine is a selective antagonist of the CRF1 receptor, which is thought to mediate the anxiogenic and depressive effects of CRF.
Biochemical and Physiological Effects:
5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of stress hormones such as corticosterone and ACTH, which are elevated in response to stress. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and plasticity and is reduced in depression.
実験室実験の利点と制限
One advantage of 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine is that it is highly selective for the CRF1 receptor, which reduces the likelihood of off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine. One area of interest is in understanding its effects on the immune system, as there is evidence that the CRF system plays a role in immune function. Another direction is in investigating its potential as a treatment for post-traumatic stress disorder (PTSD), as there is evidence that the CRF system is dysregulated in PTSD. Finally, there is interest in developing more potent and selective CRF1 receptor antagonists based on the structure of 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine.
合成法
The synthesis of 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine involves several steps, starting with the reaction of 3-cyclopropyl-1-phenylpropylamine with thionyl chloride to form the corresponding chloro compound. This is then reacted with sodium azide to give the azido intermediate, which is finally reduced with hydrogen gas in the presence of palladium on carbon to yield 5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine.
科学的研究の応用
5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine has been extensively studied for its anxiolytic and antidepressant effects. In preclinical studies, it has been shown to reduce anxiety-like behavior in animal models and improve depressive symptoms. It has also been investigated for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
5-(3-cyclopropyl-1-phenylpropyl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S2/c15-13-16-17-14(19-13)18-12(9-8-10-6-7-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMPJRSASLFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C2=CC=CC=C2)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5852990 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

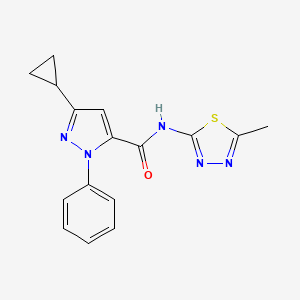
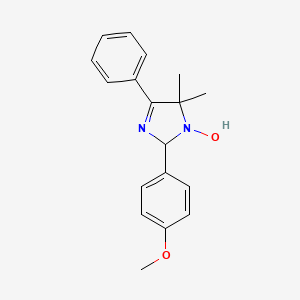
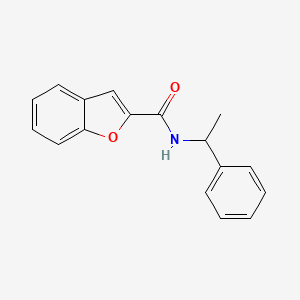
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
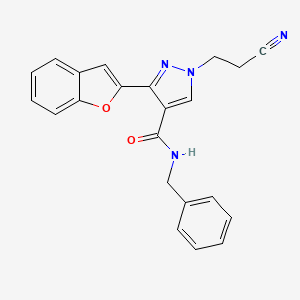
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)

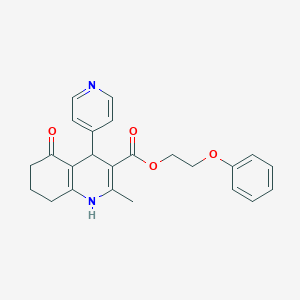
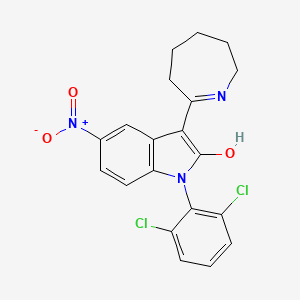
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)